6-Bromoquinoline-4-carbaldehyde

Vue d'ensemble

Description

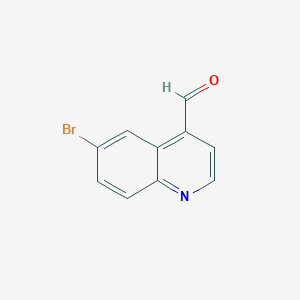

6-Bromoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 4th position on the quinoline ring makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-4-carbaldehyde typically involves the bromination of quinoline followed by formylation. One common method includes the oxidation of 6-bromoquinoline using selenium dioxide (SeO2) to introduce the aldehyde group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and subsequent formylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 6-position undergoes substitution reactions, particularly in cross-coupling methodologies:

Suzuki-Miyaura Coupling

6-Bromoquinoline-4-carbaldehyde participates in palladium-catalyzed Suzuki reactions with boronic acids to form biaryl derivatives. For example:

-

Reagents : Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane/H₂O (8:1)

-

Conditions : 100°C, 2 hours

This reaction retains the aldehyde group, enabling further functionalization.

Reactions Involving the Aldehyde Group

The aldehyde moiety undergoes nucleophilic additions and redox transformations:

Nucleophilic Addition

-

Primary Amines : Forms Schiff bases (imines) under mild acidic or neutral conditions.

-

Hydrazines : Produces hydrazones, useful as intermediates in heterocyclic synthesis.

Oxidation and Reduction

-

Oxidation : The aldehyde can be oxidized to 6-bromoquinoline-4-carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃.

-

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 6-bromoquinoline-4-methanol.

Multi-Component Reactions

The compound participates in one-pot syntheses to construct complex heterocycles:

Three-Component Reactions

-

Example : Reaction with anilines and pyruvic acid in the presence of BF₃·THF yields substituted quinoline-4-carboxylic acids via imine formation, cyclization, and oxidation .

Cyclization and Annulation

The aldehyde group facilitates intramolecular cyclizations:

Aldol Condensation

-

Example : Base-catalyzed aldol condensation with ketones forms α,β-unsaturated carbonyl derivatives. These intermediates undergo further cyclization to yield polycyclic compounds .

Halogen-Metal Exchange

The bromine atom can undergo lithiation for functionalization:

-

Reagents : n-BuLi, THF, -78°C

-

Applications : Generation of lithiated intermediates for electrophilic quenching (e.g., with CO₂ to form carboxylic acids) .

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

6-Bromoquinoline-4-carbaldehyde has been investigated for its potential anticancer properties. It is used as a building block in the synthesis of novel derivatives aimed at inhibiting cancer cell proliferation. For instance, derivatives synthesized from this compound have shown activity against various cancer cell lines, with some exhibiting IC50 values in the range of 1.23–7.39 µM, indicating their potency as anticancer agents .

PI3K/mTOR Inhibition

Research has identified this compound as a crucial component in developing inhibitors targeting the PI3K/mTOR pathway, which is often dysregulated in cancers. The compound can be modified to enhance its efficacy against specific cancer types, showing promise in drug discovery focused on solid tumors and lymphomas .

Synthesis and Derivative Development

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield rates. One method includes the reaction of 4-bromoaniline with acetic acid and subsequent transformations involving palladium-catalyzed cross-coupling reactions .

| Step | Reaction Components | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Bromoaniline + Acetic Acid | Room Temperature | 73% |

| 2 | This compound + Triethyl Phosphonoacetate | THF, 0°C | Not specified |

This table summarizes a typical synthetic pathway for obtaining this compound and its derivatives.

Antibacterial and Antioxidant Properties

Recent studies have expanded the applications of this compound to include antibacterial and antioxidant activities. The compound has been evaluated for its effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Case Studies and Research Findings

-

Anticancer Derivatives

A study demonstrated that modifications to this compound led to derivatives with enhanced cytotoxicity against specific cancer cell lines. These derivatives were synthesized through nucleophilic addition reactions and showed promising results in inhibiting tumor growth . -

Antibacterial Research

Another research project focused on synthesizing quinoline derivatives from this compound to evaluate their antibacterial properties against resistant bacterial strains. The findings indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use as new therapeutic agents .

Mécanisme D'action

The mechanism of action of 6-Bromoquinoline-4-carbaldehyde is primarily based on its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

6-Chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

6-Fluoroquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

4-Quinolinecarboxaldehyde: Lacks the halogen substitution at the 6th position.

Uniqueness: 6-Bromoquinoline-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it a valuable compound for various chemical and biological studies.

Activité Biologique

6-Bromoquinoline-4-carbaldehyde is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C10H6BrNO

Molecular Weight: 232.06 g/mol

CAS Number: 898391-75-8

The compound features a bromine atom at the 6th position and an aldehyde group at the 4th position of the quinoline ring, which significantly influences its reactivity and biological properties .

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the bromine atom can participate in halogen bonding, enhancing molecular interactions within biological pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It selectively targets kinases involved in cell proliferation, such as:

- Epidermal Growth Factor Receptor (EGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Human Epidermal Growth Factor Receptor 2 (HER2)

In vitro studies have shown that this compound inhibits tumor growth in U87MG glioblastoma cells and xenograft models, demonstrating its potential as an anti-cancer agent . The introduction of the bromine atom is crucial for enhancing its activity, as structural optimization has led to increased potency against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus faecium

Minimum inhibitory concentrations (MICs) range from 0.4 µg/mL to 3.7 µg/mL, indicating strong antibacterial activity. The compound's mechanism may involve oxidative damage to bacterial cells due to changes in electron density caused by bromination .

Table: Summary of Biological Activities

Pharmacokinetics and Therapeutic Potential

Studies have shown that after oral administration, plasma concentrations of this compound reach therapeutic levels suitable for anticancer applications. Its favorable pharmacokinetic profile supports further development as a potential therapeutic agent .

Propriétés

IUPAC Name |

6-bromoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKIEBEEIAVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633370 | |

| Record name | 6-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898391-75-8 | |

| Record name | 6-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.